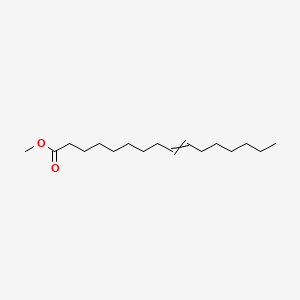
9-hexadecenoic acid, methyl ester, (9Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate, is a fatty acid methyl ester with the molecular formula C17H32O2. It is a monounsaturated fatty acid ester derived from palmitoleic acid. This compound is commonly found in various natural sources, including fish oils and vegetable oils. It is known for its cytoprotective and growth-promoting properties .
準備方法
Synthetic Routes and Reaction Conditions
9-Hexadecenoic acid, methyl ester, (9Z)- can be synthesized through the esterification of palmitoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of 9-hexadecenoic acid, methyl ester, (9Z)- often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including methyl palmitoleate .
化学反応の分析
Types of Reactions
9-Hexadecenoic acid, methyl ester, (9Z)- undergoes various chemical reactions, including:
Hydrogenation: The double bond in the compound can be hydrogenated to form the saturated methyl ester, methyl palmitate.
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under elevated pressure and temperature.
Oxidation: Common oxidizing agents include peracids or molecular oxygen in the presence of a catalyst.
Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a base catalyst like sodium methoxide.
Major Products Formed
Hydrogenation: Methyl palmitate
Oxidation: Epoxides and other oxygenated derivatives
Transesterification: Various fatty acid esters depending on the alcohol used
科学的研究の応用
9-Hexadecenoic acid, methyl ester, (9Z)- has a wide range of scientific research applications:
作用機序
The mechanism by which 9-hexadecenoic acid, methyl ester, (9Z)- exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways related to inflammation and cell growth .
類似化合物との比較
Similar Compounds
Methyl palmitate: The saturated counterpart of methyl palmitoleate.
Methyl oleate: Another monounsaturated fatty acid methyl ester with a longer carbon chain.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Uniqueness
9-Hexadecenoic acid, methyl ester, (9Z)- is unique due to its specific double bond position (9Z), which imparts distinct physical and chemical properties compared to other fatty acid methyl esters. Its cytoprotective and growth-promoting properties also distinguish it from similar compounds .
特性
CAS番号 |
3913-63-1 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
methyl hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3 |
InChIキー |
IZFGRAGOVZCUFB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



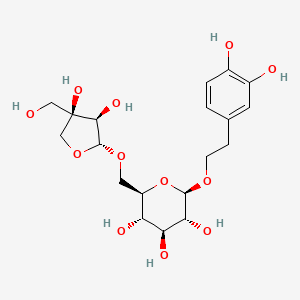
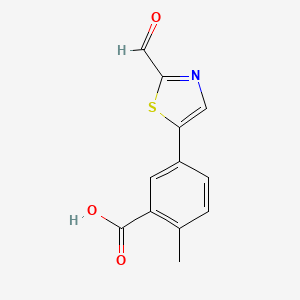
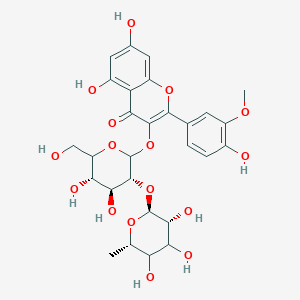
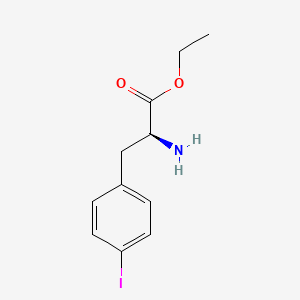
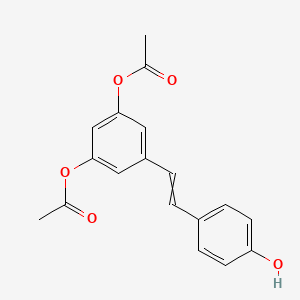
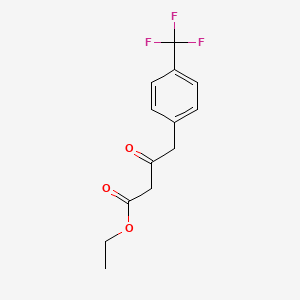
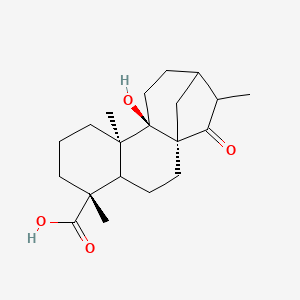
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
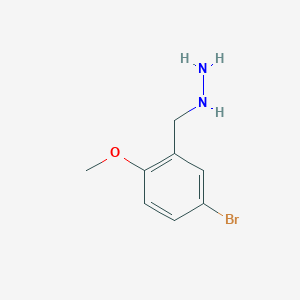
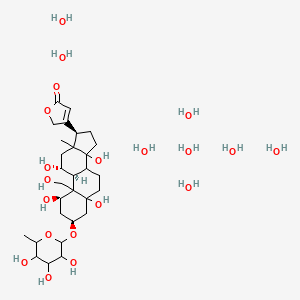

![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

